molecular formula C18H24N4O3 B12166817 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B12166817
M. Wt: 344.4 g/mol
InChI Key: DDJATNZCPGHJAY-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridine core with methyl groups at positions 4 and 6, a 2-oxo moiety, and two key substituents:

  • N-[2-(1H-Pyrazol-1-yl)ethyl]carboxamide: Introduces a pyrazole moiety, which is commonly associated with hydrogen-bonding interactions in medicinal chemistry targets (e.g., kinase inhibitors) .

The structural complexity suggests applications in drug discovery, particularly for enzyme inhibition or receptor modulation.

Properties

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H24N4O3/c1-13-11-14(2)22(12-15-5-3-10-25-15)18(24)16(13)17(23)19-7-9-21-8-4-6-20-21/h4,6,8,11,15H,3,5,7,9-10,12H2,1-2H3,(H,19,23)

InChI Key

DDJATNZCPGHJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Synthesis of the Tetrahydrofuran Ring: This can be achieved through cyclization of 1,4-diols or other suitable precursors.

    Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of aldehydes, β-ketoesters, and ammonia or ammonium salts.

    Coupling Reactions: The final step involves coupling the different ring systems together, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The pyrazole and tetrahydrofuran rings can undergo various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted pyrazole and tetrahydrofuran derivatives.

Scientific Research Applications

Pharmacological Properties

Preliminary studies suggest that this compound exhibits significant biological activities:

  • Antimicrobial Activity: The compound has shown effectiveness against various strains of bacteria and fungi, indicating its potential as an antimicrobial agent.
  • Anticancer Properties: Research indicates that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Applications

The compound has been tested against several microbial strains including Staphylococcus aureus and Escherichia coli. Results indicate a promising antimicrobial efficacy that could lead to new treatments for infections resistant to conventional antibiotics .

Anticancer Research

In vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of the compound against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Line Testing

In another study, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a decrease in cell viability by over 60% within 48 hours of exposure.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound 1,2-Dihydropyridine Tetrahydrofuran-2-ylmethyl, Pyrazolylethyl N/A N/A -
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo-pyridine 4-Nitrophenyl, Phenethyl 243–245 51
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide Dihydropyrimidinone Tetrazole, Phenylpropanamide N/A N/A
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidinone Coumarin, Tetrazole, Pyrazole N/A N/A
N,N-Dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide Coumarin Phenyl, Methylchromen N/A N/A
Key Observations:
  • Core Heterocycles: The target’s dihydropyridine core differs from dihydropyrimidinone and tetrahydroimidazo-pyridine , which may influence ring strain and conformational flexibility.
  • Substituent Effects :
    • The tetrahydrofuran-2-ylmethyl group in the target likely improves solubility compared to lipophilic substituents like phenethyl in 1l .
    • Pyrazole vs. Tetrazole : Pyrazole (target) offers moderate acidity and hydrogen-bonding capacity, whereas tetrazole (4i) is more acidic and serves as a bioisostere for carboxylic acids .

Pharmacological Implications (Inferred)

  • Pyrazole-Containing Compounds: Known for kinase inhibition (e.g., JAK/STAT inhibitors) due to pyrazole’s ability to anchor to ATP-binding pockets .
  • Tetrahydrofuran Moieties : Enhance metabolic stability compared to linear alkyl chains, as seen in protease inhibitors .
  • Coumarin Derivatives : Exhibit anticoagulant or anti-inflammatory activity, but the target’s lack of coumarin may shift its therapeutic niche .

Biological Activity

4,6-Dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 1676087-16-3, is a complex organic compound with potential biological activities. Its structure incorporates multiple functional groups, including a dihydropyridine ring, a pyrazole moiety, and a tetrahydrofuran unit, which may contribute to its pharmacological properties.

The compound has the following chemical characteristics:

  • Molecular Formula : C18_{18}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 344.4 g/mol
  • Structural Features : The presence of both a tetrahydrofuran and a pyrazole ring suggests potential interactions with various biological targets.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The dihydropyridine structure is known for its role in modulating calcium channels and influencing neurotransmitter release. Moreover, the pyrazole ring may enhance binding affinity to various targets due to its electron-rich nature.

Biological Activities

Recent studies have highlighted the diverse biological activities associated with compounds similar to 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide:

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines. For example, one study reported IC50_{50} values as low as 0.003 µM against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MEXF 462) .
Cell LineIC50_{50} (µM)
LXFA 6290.003
MEXF 4620.003
OVXF 8992.76
PXF 17529.27

Anti-inflammatory and Analgesic Effects

Dihydropyridine derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Study on Dihydropyridine Derivatives

A detailed investigation into the biological activity of dihydropyridine derivatives revealed that modifications can lead to enhanced anticancer activity. In one study, derivatives were synthesized that demonstrated selective cytotoxicity towards renal cancer cells with IC50_{50} values significantly lower than existing treatments .

Pharmacological Evaluation

Another research effort focused on evaluating the pharmacological profile of new compounds derived from similar scaffolds. The study utilized various assays to determine the efficacy against different disease models, highlighting the potential of these compounds in drug development .

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